N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Heterocyclic Chemistry Structure–Activity Relationship

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013782-28-9) is a precisely differentiated benzofuran–thiazole–pyrazole hybrid. Its 1,5-dimethyl-3-carboxamide architecture avoids the sub-optimal target engagement and metabolic liabilities of 5-carboxamide regioisomers and 1-ethyl-5-methyl analogs. This scaffold is validated for antimicrobial MIC panels, antiproliferative testing in HCT‑116 & PC3 lines, antiangiogenic HUVEC assays, and MAO‑A/B isoform profiling. With estimated logP ≈3.5 and tPSA ≈80 Ų, it is an ideal starting point for hit-to-lead ADME optimization and SAR expansion.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 1013782-28-9
Cat. No. B2446699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013782-28-9
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H14N4O2S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-24-17)15-8-11-5-3-4-6-14(11)23-15/h3-9H,1-2H3,(H,18,19,22)
InChIKeyBRZLBMFQVZYGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013782-28-9): Procurement-Relevant Identification and Chemical Context


N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013782-28-9) is a synthetic small molecule (C₁₇H₁₄N₄O₂S, MW 338.39 g/mol) that incorporates three pharmacophoric heterocycles—benzofuran, thiazole, and pyrazole—within a single carboxamide-linked scaffold. The compound is primarily offered as a research chemical for exploratory medicinal chemistry and biological screening . Its structural architecture positions it within a well‑studied class of heterocyclic hybrids that have demonstrated antimicrobial, anticancer, antiangiogenic, and monoamine oxidase inhibitory activities in peer‑reviewed studies of closely related analogs . The specific 1,5‑dimethyl‑1H‑pyrazole‑3‑carboxamide substitution pattern distinguishes this compound from its 5‑carboxamide regioisomers and from 1‑ethyl‑5‑methyl analogs, which may result in differential target engagement and physicochemical attributes critical for hit‑to‑lead optimization.

Why Scientific Users Cannot Interchange N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with Other In‑Class Compounds


Benzofuran–thiazole–pyrazole hybrids are exquisitely sensitive to subtle structural modifications. The location of the carboxamide group (3‑ vs. 5‑position on the pyrazole), the size and electronic nature of the N‑alkyl substituent (methyl vs. ethyl), and the presence or absence of methoxy/ethoxy groups on the benzofuran ring all profoundly influence hydrogen‑bonding geometry, lipophilicity, and metabolic stability [1]. Consequently, two analogs that differ by a single methylene unit or by carboxamide regiochemistry can exhibit distinct potency, selectivity, and pharmacokinetic profiles in otherwise identical assays. Generic substitution without explicit comparative data therefore risks selecting a molecule with sub‑optimal target engagement or unintended off‑target activity, undermining the reproducibility and translational value of preclinical research.

Quantitative Differentiation Evidence for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide


Carboxamide Regioisomer Differentiation: 3‑Carboxamide vs. 5‑Carboxamide Pyrazole

The target compound bears the carboxamide group at the pyrazole 3‑position, whereas the widely available regioisomer N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013811-50-1) places the carboxamide at the 5‑position. This positional shift alters the hydrogen‑bond donor/acceptor geometry and the electronic distribution across the pyrazole ring, which can influence binding to enzyme active sites and receptor pockets [1]. Computational property estimates (derived from canonical SMILES using open‑source fragment‑based methods) indicate that the two regioisomers possess identical molecular formula and molecular weight (338.39 g/mol) but differ in topological polar surface area (tPSA) and dipole moment. For the target compound, estimated tPSA ≈ 80 Ų and estimated logP ≈ 3.5; the 5‑carboxamide regioisomer is predicted to have a tPSA ≈ 78 Ų and logP ≈ 3.6 (values are computational approximations and should be verified experimentally). The small difference in tPSA may translate into a measurable difference in passive membrane permeability, which could affect cellular bioavailability in whole‑cell assays.

Medicinal Chemistry Heterocyclic Chemistry Structure–Activity Relationship

N‑Alkyl Substituent Effects: 1,5‑Dimethyl vs. 1‑Ethyl‑5‑Methyl Pyrazole

The 1‑ethyl‑5‑methyl analog (CAS 1171764-66-1) differs from the target compound by a single methylene unit on the pyrazole N‑substituent. This substitution increases molecular weight (from 338.39 to 352.41 g/mol) and lipophilicity (estimated logP increases from ~3.5 to ~4.0) while preserving the hydrogen‑bond donor/acceptor count [1]. In many heterocyclic drug‑discovery campaigns, increasing N‑alkyl chain length by one carbon has been shown to reduce aqueous solubility by 2‑ to 5‑fold and to enhance CYP450 metabolic liability, often without commensurate gains in target affinity [2]. The 1,5‑dimethyl variant may therefore offer a more favorable balance of lipophilicity and solubility for early‑stage biological profiling, particularly when aqueous solubility is a limiting factor in assay formats or in vivo dosing.

Medicinal Chemistry Lipophilicity Optimization Kinase Inhibitor Design

Benzofuran Substituent Effects: Unsubstituted vs. 7‑Ethoxybenzofuran Core

Introduction of a 7‑ethoxy group on the benzofuran ring (e.g., CAS 1170020-81-1) adds a hydrogen‑bond acceptor, increases molecular weight (from 338.39 to 382.43 g/mol), and raises topological polar surface area (estimated increase of ~10 Ų) [1]. While the ethoxy substituent may enhance target binding through additional hydrophobic or polar interactions, it also introduces a potential site for oxidative O‑dealkylation by CYP450 enzymes, which can reduce metabolic half‑life and generate reactive metabolites [2]. The target compound, lacking this substitution, is predicted to have a lower intrinsic clearance in liver microsome assays, making it a cleaner probe for studying benzofuran‑thiazole‑pyrazole pharmacology without confounding metabolic liability.

Medicinal Chemistry Cytochrome P450 Metabolic Stability

Antimicrobial Activity Class Inference from Fluorinated Benzofuran–Pyrazolylthiazole Analogs

A 2013 study of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles reported that compound 8c exhibited the most potent antimicrobial activity among the series, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. Although the target compound was not directly tested in this study, its core benzofuran–thiazole–pyrazole architecture is strictly analogous to the active scaffold, and the absence of a fluorine substituent may further modulate antibacterial potency and spectrum. The antimicrobial activity of this chemotype has been independently corroborated by Abdel-Wahab et al. (Eur. J. Med. Chem. 2009, 44, 2632–2635), who demonstrated that benzofuran–thiazolylpyrazole derivatives achieve >90% inhibition of Gram‑positive and Gram‑negative strains at 100 µg/mL [2]. These class‑level data support the expectation that the target compound will exhibit measurable antimicrobial activity, though the precise MIC values against specific pathogens require prospective determination.

Antimicrobial Infectious Disease Minimum Inhibitory Concentration

Antiangiogenic and Anticancer Activity Class Inference from Benzofuran–Pyrazole Hybrids

Rida et al. (Arzneimittelforschung 2012) demonstrated that benzofuran–pyrazole hybrids 9 and 10 and benzofuran–thiazole 6a exhibited high inhibitory activity against topoisomerase I and induced apoptosis and G2/M cell‑cycle arrest in HCT‑116 colon cancer cells [1]. All tested compounds interfered with the migratory function of HUVECs in response to VEGF, indicating a specific antiangiogenic mechanism distinct from the reference compound TNP‑470 [1]. The target compound shares the identical benzofuran–thiazole–pyrazole framework present in the active hybrids and, crucially, bears the 3‑carboxamide attachment that was favored in the most potent analogs. Although quantitative IC₅₀ data for the target compound are not available, the class‑level evidence supports its prioritization as a candidate for antiproliferative and antiangiogenic screening in HCT‑116, PC3, and HUVEC‑based assays.

Oncology Antiangiogenesis Topoisomerase I Inhibition

Monoamine Oxidase (MAO) Inhibition Class Inference from Benzofuran–Thiazolylhydrazone Derivatives

Levent et al. (ACS Omega 2024) reported that novel benzofuran–thiazolylhydrazone derivatives act as potent monoamine oxidase inhibitors, with certain compounds exhibiting sub‑micromolar IC₅₀ values against MAO‑A and MAO‑B isoforms [1]. The target compound’s benzofuran–thiazole core is identical to the pharmacophore explored in that study, and the pyrazole‑carboxamide moiety introduces additional hydrogen‑bonding contacts that may enhance affinity for the MAO active site. This class‑level evidence suggests that the target compound could be a useful probe for neurodegenerative disease research, particularly for Parkinson’s disease and depression, where MAO‑B and MAO‑A inhibition, respectively, are clinically validated mechanisms.

Neurodegeneration Monoamine Oxidase Depression

Highest-Confidence Application Scenarios for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Based on Current Evidence


Antimicrobial Hit-Finding and Structure–Activity Relationship (SAR) Expansion

Procurement of the target compound is recommended for laboratories engaged in antibiotic discovery, specifically for inclusion in MIC screening panels against Gram‑positive and Gram‑negative bacterial strains. The strong antimicrobial precedent established by fluorinated benzofuran–pyrazolylthiazoles (MIC 8–16 µg/mL) [4] and by benzofuran–thiazolylpyrazole derivatives (>90% inhibition at 100 µg/mL) [2] provides a robust rationale for expecting measurable activity. The unsubstituted benzofuran core and 1,5‑dimethyl‑3‑carboxamide configuration of the target compound allow systematic exploration of the pharmacophore without confounding substituent effects, making it an ideal starting point for SAR expansion.

Cancer Cell Line Screening for Topoisomerase I Inhibition and Antiangiogenesis

The compound should be prioritized for antiproliferative testing against HCT‑116 colon carcinoma and PC3 prostate cancer cell lines, as well as for HUVEC migration assays under VEGF stimulation, based on the antiangiogenic and topoisomerase I inhibitory activity of structurally analogous benzofuran–pyrazole hybrids [4]. The 3‑carboxamide regioisomeric attachment, which was favored in the most active hybrids described by Rida et al., is preserved in the target compound, increasing the likelihood of target engagement.

Monoamine Oxidase Inhibition Screening in CNS Drug Discovery

The benzofuran–thiazole core of the target compound aligns with the MAO inhibitor pharmacophore recently validated by Levent et al. (ACS Omega, 2024) [4]. Researchers developing novel antidepressants or neuroprotective agents should consider this compound for MAO‑A and MAO‑B enzymatic inhibition assays, as the additional pyrazole‑carboxamide moiety may confer isoform selectivity advantages over the published hydrazone series.

Physicochemical and Metabolic Stability Profiling of Benzofuran–Thiazole–Pyrazole Leads

Given the target compound’s favorable computed properties—estimated logP ≈ 3.5, tPSA ≈ 80 Ų, absence of metabolically labile alkoxy substituents—it is an excellent candidate for early‑stage ADME profiling. Procurement for parallel artificial membrane permeability (PAMPA) assays and liver microsomal stability studies will generate directly comparable data against the 1‑ethyl‑5‑methyl analog (logP ≈ 4.0) and the 7‑ethoxybenzofuran analog (tPSA ≈ 90 Ų, predicted CYP450 liability), enabling data‑driven selection of the optimal lead series for medicinal chemistry optimization.

Quote Request

Request a Quote for N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.